molecular formula C22H21N5O4 B2959379 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-59-8

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2959379
CAS No.: 898422-59-8
M. Wt: 419.441
InChI Key: FTOIPCLQCBJKKO-UHFFFAOYSA-N
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Description

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Scientific Research Applications

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors . The presence of the purine ring suggests that it might interact with biological systems in a manner similar to other purine derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its exact properties, potential uses, and mechanism of action. It might also be interesting to explore its synthesis in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Substituents: The 3,4-dimethoxyphenyl and 2-phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, particularly at the oxo group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: DMSO, DMF, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar structure but different biological effects.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

What sets 9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-8,9-dihydro-7H-purine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-30-15-10-9-14(12-16(15)31-2)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,23,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOIPCLQCBJKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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